molecular formula C6H12O B1678379 Pinacolone CAS No. 75-97-8

Pinacolone

Cat. No. B1678379
CAS RN: 75-97-8
M. Wt: 100.16 g/mol
InChI Key: PJGSXYOJTGTZAV-UHFFFAOYSA-N
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Description

Pinacolone, also known as 3,3-dimethyl-2-butanone, is an important ketone in organic chemistry . It is a colorless liquid with a slight peppermint or camphor-like odor .


Synthesis Analysis

Pinacolone can be produced by the pinacol rearrangement, which occurs by protonation of pinacol (2,3-dimethylbutane-2,3-diol) . Industrially, it is made by the hydrolysis of 4,4,5-trimethyl-1,3-dioxane, which is the product of isoprene and formaldehyde via the Prins reaction .


Molecular Structure Analysis

The molecular formula of Pinacolone is C6H12O . It has a molecular weight of 100.159 Da and a monoisotopic mass of 100.088814 Da . The structure of Pinacolone includes a total of 18 bonds, 6 non-H bonds, 1 multiple bond, 1 double bond, and 1 ketone .


Chemical Reactions Analysis

Pinacolone is produced via a 1,2-rearrangement of pinacol via carbon group migration to produce a ketone, often with acid catalysis . The rearrangement is regioselective, with the major or only product derived from the rearrangement of the more stable carbocation .


Physical And Chemical Properties Analysis

Pinacolone is a colorless liquid with a density of 0.801 g cm−3 . It has a melting point of -52 °C and a boiling point of 103 to 106 °C . It is soluble in alcohol, ether, and ketone .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Pinacolone has been highlighted for its pharmacodynamic and pharmacokinetic properties, which make it a subject of interest in the field of hypertension treatment. It is an orally administered antihypertensive drug that acts via direct relaxation of vascular smooth muscle, leading to peripheral vasodilation and a reduction in blood pressure. Its unique mechanism of action, as a 'potassium channel opener', distinguishes it from other antihypertensive drugs. In clinical trials, Pinacolone has shown effective blood pressure control both in untreated patients and in those inadequately controlled by beta-adrenoceptor blocking drugs or thiazide diuretics. However, the drug's peripheral vasodilator activity can lead to side effects like headache, oedema, palpitations, and tachycardia. These side effects are generally mild and transient but may sometimes necessitate withdrawal from therapy. Long-term controlled trials are needed to ascertain Pinacolone's precise role relative to other antihypertensive agents (Friedel & Brogden, 1990).

Safety And Hazards

Pinacolone is highly flammable and harmful if swallowed . It is toxic if inhaled and can cause skin and eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using personal protective equipment .

Future Directions

Pinacolone is a precursor to triazolylpinacolone in the synthesis of the fungicide triadimefon and in the synthesis of the herbicide metribuzin . It is also used in the synthesis of natural products and other valuable molecules . The pinacol rearrangement reaction plays a significant role in organic synthesis as it allows for the conversion of 1,2-diols into carbonyl compounds . Future research directions may include the development of green and sustainable synthetic strategies .

properties

IUPAC Name

3,3-dimethylbutan-2-one
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InChI

InChI=1S/C6H12O/c1-5(7)6(2,3)4/h1-4H3
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InChI Key

PJGSXYOJTGTZAV-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C)(C)C
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Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID5021752
Record name 3,3-Dimethyl-2-butanone
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Molecular Weight

100.16 g/mol
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Physical Description

Colorless to light yellow liquid; [CHEMINFO]
Record name Pinacolone
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Boiling Point

106.1 °C
Record name 3,3-DIMETHYL-2-BUTANONE
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Flash Point

23 °C, 5 °C (41 °F) - closed cup
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Solubility

Soluble in ethanol, ether, acetone, carbon tetrachloride, Sol in water (2.44% at 15 °C); soluble in alcohol, ether, acetone, In water, 1.9X10+4 mg/L at 25 °C
Record name 3,3-DIMETHYL-2-BUTANONE
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Density

0.7229 at 25 °C/25 °C
Record name 3,3-DIMETHYL-2-BUTANONE
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Vapor Pressure

31.5 [mmHg], 31.5 mm Hg at 25 °C
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Product Name

Pinacolone

Color/Form

Colorless liquid

CAS RN

75-97-8
Record name Pinacolone
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Melting Point

-52.5 °C
Record name 3,3-DIMETHYL-2-BUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,320
Citations
D Seebach - Angewandte Chemie International Edition in …, 1988 - Wiley Online Library
The chemistry of lithium enolates is used to demonstrate that complex structures held together by noncovalent bonds (“supramolecules”) may dramatically influence the result of …
Number of citations: 937 onlinelibrary.wiley.com
CH Beale, HH Hatt - Journal of the American Chemical Society, 1932 - ACS Publications
It is generally recognized that the values for the relative migratory pow-ers of aromatic hydrocarbon radicals in the pinacol-pinacolone rearrange-ment are least liable to error when they …
Number of citations: 4 pubs.acs.org
HH Hatt, A Pilgrim, EFM Stephenson - Journal of the Chemical Society …, 1941 - pubs.rsc.org
… aptitudes in the pinacol-pinacolone rearrangement : p-… in other pinacol-pinacolone changes examined, because of … Agents other than perchloric acid bring about the pinacolone …
Number of citations: 1 pubs.rsc.org
C Mapelli, JK Donnelly, ÚE Hogan… - Atmospheric …, 2023 - acp.copernicus.org
Lab-based experimental and computational methods were used to study the atmospheric degradation of two promising “green” solvents: pinacolone, (CH 3 ) 3 CC(O)CH 3 , and methyl …
Number of citations: 9 acp.copernicus.org
PG Williard, GB Carpenter - Journal of the American Chemical …, 1986 - ACS Publications
Reaction of 3, 3-dimethyl-2-butanone (pinacolone) with alkali amide bases yields crystalline enolates. These compounds were subjected to single-crystal X-ray diffraction analysis. The …
Number of citations: 184 pubs.acs.org
WE Bachmann, JW Ferguson - Journal of the American Chemical …, 1934 - ACS Publications
In continuation of our studies on the pinacol-pinacolone rearrangement, 2 we have prepared ten symmetrical aromatic pinacols of the type R1R2C-(OH)(HO) CR-2Ri and have …
Number of citations: 83 pubs.acs.org
Y Zhao, HVL Nguyen, W Stahl, JT Hougen - Journal of Molecular …, 2015 - Elsevier
The molecular beam Fourier-transform microwave spectrum of pinacolone (methyl tert-butyl ketone) has been measured in several regions between 2 and 40 GHz. Fits of the assigned …
Number of citations: 23 www.sciencedirect.com
RK Pandey, M Isaac, CJ Medforth… - The Journal of …, 1997 - ACS Publications
… and dioxobacteriochlorins under pinacol−pinacolone reaction conditions. The migratory … (IUPAC nomenclature) under pinacol−pinacolone conditions was confirmed by a single crystal X…
Number of citations: 94 pubs.acs.org
Z Gao, Y Tian, P Liu, L Jiang, L Gao… - Industrial & …, 2023 - ACS Publications
… (pinacolone) has received attention for its important role in organic synthesis. However, existing techniques to synthesize pinacolone come … the synthesis of pinacolone from isoamylene …
Number of citations: 0 pubs.acs.org
B Galeffi, M Simard, JD Wuest - Inorganic Chemistry, 1990 - ACS Publications
Studies of adducts 1-4 of zirconium tetrachloride with acetone, pinacolone, 3-pentanone, and tetrahydrofuran by infrared spectroscopy in solution and in the solid state, and by low-…
Number of citations: 31 pubs.acs.org

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